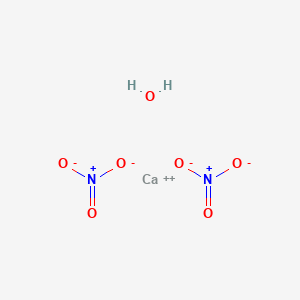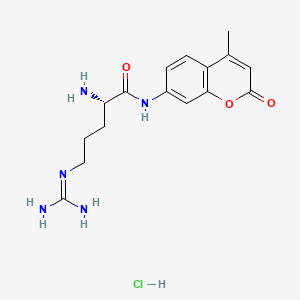
L-Arginine-7-amido-4-methylcoumarin hydrochloride
Descripción general
Descripción
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a protease substrate . It is a specific substrate for cathepsin H and not for cathepsin L and B . It has been used as a substrate for cathepsin H from rat muscle homogenate and sarcoplasmic extract . It has also been used as a substrate for arginine amino-peptidase from Daphnia homogenates and recombinant aminopeptidase from Toxoplasma gondii .
Molecular Structure Analysis
The empirical formula of L-Arginine-7-amido-4-methylcoumarin hydrochloride is C16H21N5O3 . Its molecular weight is 331.37 . The SMILES string representation of the molecule isCl.CC1=CC(=O)Oc2cc(NC(=O)C@@HCCCNC(N)=N)ccc12 . Chemical Reactions Analysis
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a sensitive fluorogenic substrate of cathepsin H for the quantitative determination of activity . It is also useful as a substrate for aminopeptidase B, CD13 (pepN), pepC, and Trypsin and yields a blue fluorescent solution upon cleavage .Physical And Chemical Properties Analysis
L-Arginine-7-amido-4-methylcoumarin hydrochloride is a powder . It is soluble in acetic acid: water (1:1) at 50 mg/mL, clear, colorless to light yellow . It should be stored at temperatures below -20°C .Aplicaciones Científicas De Investigación
Enzyme Substrate for Biochemical Assays
L-Arginine-7-amido-4-methylcoumarin hydrochloride serves as a fluorogenic substrate for various enzymes, making it valuable in biochemical assays. For example, it is used to study the activity of serine proteases, a class of enzymes that play critical roles in many physiological processes including digestion, immune response, and blood coagulation. Specifically, derivatives of L-Arginine-7-amido-4-methylcoumarin hydrochloride have been synthesized for sensitive determination of trypsin and papain activity, highlighting its utility in enzyme kinetics and inhibitor screening studies (Kanaoka et al., 1977).
Applications in Immunology and Cancer Research
In immunology, L-Arginine-7-amido-4-methylcoumarin hydrochloride-based substrates have facilitated the exploration of enzyme activities within immune responses. The arginine specificity of certain aminopeptidases, as exemplified in studies with Lactobacillus sakei, reveals how arginine metabolism can impact bacterial survival and pathogenesis in host environments. Such insights are crucial for understanding microbial ecology and for developing antimicrobial strategies (Sanz & Toldrá, 2002).
Contribution to Understanding Molecular Mechanisms
Research utilizing L-Arginine-7-amido-4-methylcoumarin hydrochloride contributes significantly to our understanding of molecular mechanisms underlying various biological processes. For instance, the study of proteases in rabbit reticulocyte lysate using this compound helps elucidate the role of proteases in protein degradation pathways, which is fundamental for cellular regulation and disease progression research (Hough et al., 1987).
Role in Developing Therapeutic Agents
L-Arginine-7-amido-4-methylcoumarin hydrochloride and its derivatives serve as crucial tools in the development of therapeutic agents. The ability to measure enzyme activity accurately and sensitively with these substrates aids in the discovery and optimization of inhibitors that could potentially serve as drugs. For example, the identification of novel inhibitors for protein arginine methyltransferase 1 (PRMT1), which is implicated in cancer, leverages the specificity and reactivity of similar compounds. This underscores the importance of such substrates in medicinal chemistry and drug discovery processes (Heinke et al., 2009).
Advances in Biotechnology and Microbial Engineering
L-Arginine-7-amido-4-methylcoumarin hydrochloride's applications extend into biotechnology, particularly in the engineering of microorganisms for the production of L-arginine and its derivatives. The detailed understanding of arginine metabolism enabled by studies utilizing such substrates has facilitated the metabolic engineering of bacteria. This not only enhances the production of L-arginine but also aids in the synthesis of valuable arginine derivatives that have industrial and pharmaceutical applications (Shin & Lee, 2014).
Safety And Hazards
Direcciones Futuras
L-Arginine-7-amido-4-methylcoumarin hydrochloride can be utilized as a substrate in a direct fluorometric assay for cathepsin H . The assay is a more sensitive and convenient assay than using benzoyl-arginine-2-naphthylamide which is commonly used in assays for cathepsin H . This suggests that it could be used in future research and development of more sensitive and convenient assays for cathepsin H.
Propiedades
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3.ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMUQNBZRXRHD-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585054 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine-7-amido-4-methylcoumarin hydrochloride | |
CAS RN |
69304-16-1 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



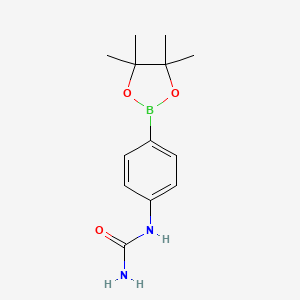
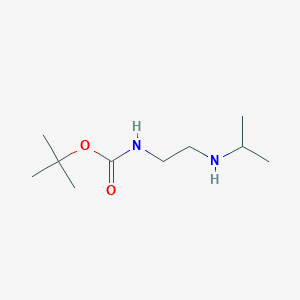
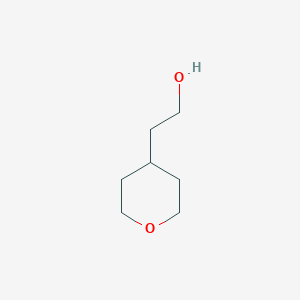
![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)
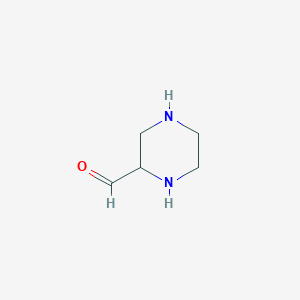
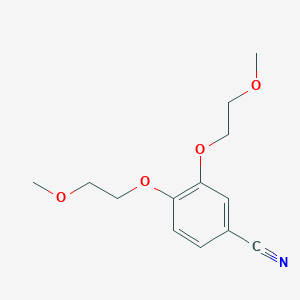
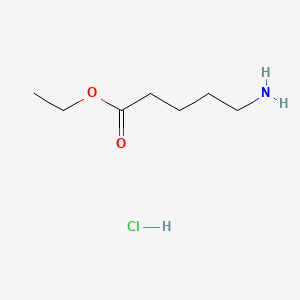
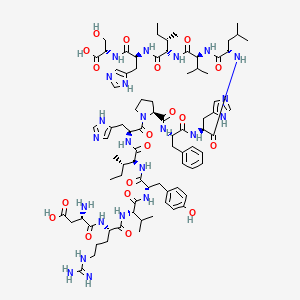
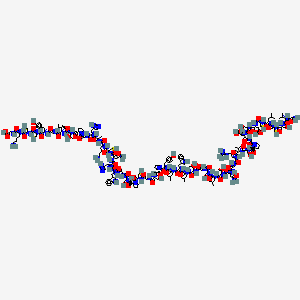
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)
![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)
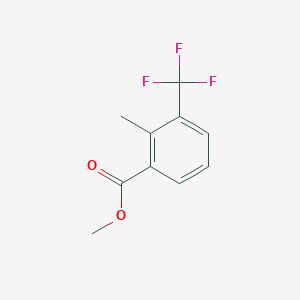
![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)
